molecular formula C14H17NO3 B1202891 1-(Phenylacetyl)piperidine-4-carboxylic acid CAS No. 26965-32-2

1-(Phenylacetyl)piperidine-4-carboxylic acid

Cat. No. B1202891
CAS RN: 26965-32-2
M. Wt: 247.29 g/mol
InChI Key: OTVPLNPLEZXHGE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related piperidine derivatives involves a variety of strategies, focusing on the introduction of substituents that impact the compound's chemical and physical properties. One method includes the synthesis of 4-(phosphonoalkyl)- and 4-(phosphonoalkenyl)-2-piperidinecarboxylic acids, assessing their activity as ligands for the NMDA receptor, which showcases the versatility of piperidine derivatives in synthesizing compounds with significant biological activity (Hutchison et al., 1989).

Molecular Structure Analysis

The molecular structure of piperidine derivatives is critical in determining their chemical reactivity and interaction with biological systems. Studies have detailed the crystal structure of 4-piperidiniocarboxylate, highlighting the chair conformation of the piperidine ring and its implications for hydrogen bonding and molecular stability (Delgado et al., 2001).

Chemical Reactions and Properties

Piperidine derivatives undergo various chemical reactions, influencing their chemical properties significantly. For instance, the synthesis and characterization of N-substituted piperidine-4-(benzylidene-4-carboxylic acids) as inhibitors of steroid-5alpha-reductase type 1 and 2 demonstrate the chemical versatility of piperidine derivatives and their potential in drug discovery (Picard et al., 2000).

Physical Properties Analysis

The physical properties of piperidine derivatives, such as solubility, melting point, and crystalline structure, are essential for their application in various fields. The crystal and molecular structure analysis of 4-carboxypiperidinium chloride provides insights into the interactions that define the physical properties of these compounds (Szafran et al., 2007).

Chemical Properties Analysis

The chemical properties of 1-(Phenylacetyl)piperidine-4-carboxylic acid derivatives, including reactivity, stability, and interactions with other molecules, are crucial for their application in chemical synthesis and potential therapeutic uses. The study on the molecular structure, hydrogen bonding, and spectroscopic properties of the complex of piperidine-4-carboxylic acid with chloroacetic acid sheds light on the intricate chemical interactions and properties of piperidine derivatives (Komasa et al., 2008).

Scientific Research Applications

  • Pharmaceutical Industry

    • Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
    • Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
    • The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .
    • One-pot sequential Suzuki–Miyaura coupling and hydrogenation were carried out under mild conditions .
  • Synthesis of 4-Carboxy-4-Anilidopiperidine Esters and Acids

    • A convenient route to 4-Carboxy-4-Anilidopiperidine Esters and Acids has been developed .
    • Previous routes were hampered by the low yield of the target esters as well as the inability to convert the esters to the required free acids .
    • Considerations for large-scale production led to a modified synthesis that utilised a tert-butyl ester of 4-carboxy-4-anilidopiperidines which resulted in a dramatic increase in the overall yield of the target N-propionylated- 4-anilidopiperidine-4-carboxylic acids and their corresponding methyl esters .
    • These compounds are now available for use as precursors and reference standards, of particular value for the production of 11 C and 18 F-labelled 4-carboxy-4-anilidopiperidine radiotracers .
  • Laboratory Chemicals

    • 1-(Phenylacetyl)piperidine-4-carboxylic acid is used as a laboratory chemical .
  • Synthesis of 2,3-Dihydroquinazolin-4 (1H)-ones and Polyhydroquinolines

    • Piperidine-4-carboxylic acid (PPCA) functionalized Fe3O4 nanoparticles (Fe3O4-PPCA) were prepared by the one pot co-precipitation of iron oxide in the presence of PPCA .
    • Grafting of chlorosulfonic acid on the synthesized Fe3O4-PPCA nanoparticles afforded sulfamic acid-functionalized magnetic nanoparticles (Fe3O4-SA-PPCA) .
    • The catalytic activity of Fe3O4-SA-PPCA as a novel catalyst was probed through one-pot synthesis of 2,3-dihydroquinazolin-4 (1H)-ones and polyhydroquinolines derivatives .
    • The heterogeneous catalyst could be recovered easily and reused many times without significant loss of its catalytic activity .
  • Catalyst for Multicomponent Reactions

    • Piperidines are used in multicomponent reactions, which are a type of chemical reaction in which three or more reactants combine to form a product .
    • One-pot sequential Suzuki–Miyaura coupling and hydrogenation were carried out under mild conditions .
  • Biological Activity

    • Piperidines have been found to exhibit a wide range of biological activities .
    • They are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
    • The latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety were covered .
  • Piperidine Derivatives in Drug Design

    • Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
    • More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder .
    • The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
  • Functionalization of Piperidines

    • The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
    • One-pot sequential Suzuki–Miyaura coupling and hydrogenation were carried out under mild conditions .
  • Synthesis of Biologically Active Piperidines

    • The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .
    • A lot of reviews concerning specific methods of pipiridine synthesis, functionalization, and their pharmacological application were published .

Safety And Hazards

While specific safety and hazard information for 1-(Phenylacetyl)piperidine-4-carboxylic acid is not available, general safety measures for handling chemicals include wearing personal protective equipment, ensuring adequate ventilation, and avoiding contact with skin, eyes, or clothing .

properties

IUPAC Name

1-(2-phenylacetyl)piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3/c16-13(10-11-4-2-1-3-5-11)15-8-6-12(7-9-15)14(17)18/h1-5,12H,6-10H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTVPLNPLEZXHGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)C(=O)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40299794
Record name 1-(phenylacetyl)piperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40299794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>37.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24802029
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1-(Phenylacetyl)piperidine-4-carboxylic acid

CAS RN

26965-32-2
Record name 26965-32-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=132876
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(phenylacetyl)piperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40299794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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